N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately . The compound features an adamantane core, which is a well-known scaffold in medicinal chemistry due to its unique three-dimensional structure and ability to enhance bioactivity.
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can be categorized as follows:
The synthesis of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves several key steps. While specific details on the synthetic route for this compound are not extensively documented in the available literature, methods for synthesizing related triazoles often include:
Recent advancements in synthetic methodologies emphasize the use of metal-free conditions and environmentally friendly solvents to facilitate these reactions .
The molecular structure of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can be represented using various structural formulas:
InChI=1S/C29H33FN4OS/c30-24-9-7-23(8-10-24)27(34)31(25(32)29(33)35)20-22(26(36)37)21(19(20)28(34)38)15-16(11-12-17(13-14)18(15)22)24/h7-10,15,19H,11-12H2,(H,32,36)(H,33,35)The compound's three-dimensional structure can be analyzed using software tools that visualize molecular geometries based on computed data from sources like PubChem .
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide may participate in several chemical reactions typical for triazole derivatives:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic steps.
Further studies are needed to clarify its specific interactions at the molecular level.
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically exhibits:
Key chemical properties include:
N-[ (5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-phenylet hyl)- 4H - 1 , 2 , 4 - triazol - 3 - yl )methyl ] adamantane - 1 - carboxamide has promising applications in scientific research:
This compound represents a significant area of interest in medicinal chemistry due to its structural complexity and potential biological activity. Further research will help elucidate its full capabilities and applications in science and medicine.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7